molecular formula C15H24N2 B14138077 2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine CAS No. 946742-95-6

2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine

Cat. No.: B14138077
CAS No.: 946742-95-6
M. Wt: 232.36 g/mol
InChI Key: PQCQVLCNDWBBAX-UHFFFAOYSA-N
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Description

2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine typically involves the reaction of 3-methylbenzyl chloride with piperidine, followed by the introduction of an ethanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and neurotransmitter activity.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

Uniqueness

2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine is unique due to the presence of the 3-methylbenzyl group, which can influence its binding affinity and selectivity for certain receptors or enzymes. This structural feature may confer specific pharmacological properties that distinguish it from other piperidine derivatives.

Properties

CAS No.

946742-95-6

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]ethanamine

InChI

InChI=1S/C15H24N2/c1-13-3-2-4-15(11-13)12-17-9-6-14(5-8-16)7-10-17/h2-4,11,14H,5-10,12,16H2,1H3

InChI Key

PQCQVLCNDWBBAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CCN

Origin of Product

United States

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